3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
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Description
3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H18F3N3O5 and its molecular weight is 413.353. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Design
1,2,4-Oxadiazoles, including derivatives similar to the mentioned compound, are of significant interest in medicinal chemistry due to their wide range of biological activities. Hemming et al. (2013) explored the synthesis of 1,2,4-oxadiazoles through cycloreversions of oxadiazabicyclo[3.2.0]heptenes, highlighting their potential applications in drug design and development (Hemming, Khan, O’Gorman, & Pitard, 2013). This research underscores the versatility of 1,2,4-oxadiazole compounds in synthesizing molecules with potential therapeutic effects.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
In the realm of materials science, 1,2,4-oxadiazole derivatives have been utilized in the development of efficient organic light-emitting diodes (OLEDs). Jin et al. (2014) demonstrated the use of 1,2,4-oxadiazole compounds as green phosphors in OLEDs, achieving high photoluminescence quantum efficiency yields. This research points to the utility of 1,2,4-oxadiazole derivatives in enhancing the performance and efficiency of OLEDs, thereby contributing to advances in display technologies and lighting systems (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).
Antibacterial and Anticonvulsant Activities
The antibacterial and anticonvulsant properties of 1,2,4-oxadiazole derivatives have also been a focus of scientific research. Parameshwar et al. (2017) investigated the synthesis and antibacterial activity of novel oxadiazole compounds, providing evidence of their potential as antibacterial agents (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017). Similarly, Saini (2018) conducted studies on thiazolidinone and azetidinone derivatives from indole moiety, examining their anticonvulsant effects, further illustrating the therapeutic potential of oxadiazole derivatives in treating convulsive disorders (Saini, 2018).
Organic Synthesis and Chemical Reactivity
The applications of 1,2,4-oxadiazole oxalate extend into organic synthesis, where they serve as key intermediates in the construction of complex molecules. Hou et al. (2016) detailed an efficient scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist, featuring a 1,2,4-oxadiazole moiety. This work not only showcases the chemical reactivity of oxadiazole derivatives but also their role in synthesizing bioactive compounds with potential pharmaceutical applications (Hou, Zhu, Chen, Watterson, Pitts, Dyckman, Carter, Mathur, & Zhang, 2016).
properties
IUPAC Name |
3-cyclopropyl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O.C2H2O4/c17-16(18,19)13-5-1-10(2-6-13)7-22-8-12(9-22)15-20-14(21-23-15)11-3-4-11;3-1(4)2(5)6/h1-2,5-6,11-12H,3-4,7-9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZTWJYNCJERIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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